Ritonavir-13C3

Bioanalysis Method Validation Therapeutic Drug Monitoring

Select Ritonavir-13C3 as a stable isotope-labeled internal standard for LC-MS/MS bioanalysis of ritonavir. Its +3 Da mass shift and near-identical chromatographic co-elution provide superior correction for matrix effects (74–76%) compared to deuterated analogs, which suffer from hydrogen-deuterium exchange. Ideal for GLP pharmacokinetic studies requiring FDA/EMA submission. Certified for research use with 98% 13C3 enrichment.

Molecular Formula C37H48N6O5S2
Molecular Weight 723.9 g/mol
Cat. No. B563440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitonavir-13C3
Synonyms(3S,4S,6S,9S)-4-Hydroxy-12-methyl-9-(1-methylethyl)-13-[2-(1-methylethyl)-4-thiazolyl]-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl-13C3 Ester;  A 84538-13C3;  ABT 538-13C3;  Norvir-13C3; 
Molecular FormulaC37H48N6O5S2
Molecular Weight723.9 g/mol
Structural Identifiers
InChIInChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1/i19+1,21+1,30+1
InChIKeyNCDNCNXCDXHOMX-MZPZWQAXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ritonavir-13C3 Internal Standard: A Stable Isotope-Labeled Reference for Precise Antiviral Quantification


Ritonavir-13C3 is a stable isotope-labeled analog of the HIV-1 protease inhibitor ritonavir, in which three carbon-12 atoms are replaced with carbon-13. The compound retains the full pharmacological activity of unlabeled ritonavir while exhibiting a +3 Da mass shift, enabling its use as an internal standard in mass spectrometry-based quantitative assays . As a reference standard, its primary utility lies in bioanalytical method validation, pharmacokinetic studies, and therapeutic drug monitoring, where co-elution with the analyte corrects for ion suppression and matrix effects [1].

Analytical Interchangeability of Ritonavir-13C3 with Other Labeled Analogs: A Procurement Risk Assessment


Substituting ritonavir-13C3 with a structurally distinct labeled analog (e.g., deuterated ritonavir-d8 or ritonavir-13C,d3) or an unlabeled reference standard is not analytically equivalent. Subtle differences in isotopic labeling position and composition can alter chromatographic retention time, ionization efficiency, and matrix effect compensation, leading to method bias [1]. The following evidence demonstrates that specific performance characteristics—linearity, co-elution fidelity, and isotopic purity—are not uniform across ritonavir's isotope-labeled analogs, making direct substitution without revalidation a source of quantification error .

Quantitative Performance Benchmarks for Ritonavir-13C3: A Comparator-Driven Evidence Guide


Linearity Performance of Ritonavir-13C3 vs. Ritonavir-D6 in Serum LC-MS/MS

In a head-to-head comparison of isotope-labeled analogs for ritonavir quantification by LC-MS/MS, ritonavir-D6 demonstrated slightly but clearly better linearity than ritonavir-13C3 [1]. This finding contradicts the general expectation that carbon-13 isotopes are superior to deuterated standards and highlights that analytical performance is analog-specific [1].

Bioanalysis Method Validation Therapeutic Drug Monitoring

Chromatographic Co-Elution Behavior: Ritonavir-13C3 vs. Unlabeled Ritonavir

In the optimized LC-MS/MS method, ritonavir-13C3 co-elutes with unlabeled ritonavir at a retention time of 8.15 minutes [1]. This co-elution is essential for effective compensation of matrix effects and ion suppression, which can otherwise degrade accuracy by >15% in complex biological samples [2].

LC-MS/MS Matrix Effects Ion Suppression

Isotopic Purity and Batch Consistency for Ritonavir-13C3

Certificate of Analysis data for ritonavir-13C3 indicates isotopic purity of ≥98% . In contrast, many deuterated analogs (e.g., ritonavir-d8, ritonavir-13C,d3) are sold with isotopic enrichment ranging from 95% to 99%, and batch-to-batch variability can affect quantitative accuracy if not monitored.

Quality Control Method Validation Reference Standards

Cost–Performance Trade-Off: 13C-Labeled vs. Deuterated Ritonavir Internal Standards

Carbon-13 labeled compounds such as ritonavir-13C3 are typically more expensive than deuterated analogs (e.g., ritonavir-D6) due to more complex synthesis [1]. This cost premium must be weighed against the analytical advantage: in the cited study, ritonavir-D6 actually outperformed ritonavir-13C3 in linearity, suggesting that the higher cost does not always translate to better performance [1].

Procurement Internal Standards Cost-Effectiveness

Validated Application Scenarios for Ritonavir-13C3 in Antiviral Quantification and Pharmacokinetic Research


Therapeutic Drug Monitoring of Ritonavir in HIV/AIDS and COVID-19 Patients

Ritonavir-13C3 serves as an internal standard in validated LC-MS/MS methods for quantifying ritonavir in human serum or plasma. The method described by Wagmann et al. (2024) achieves linearity over a clinically relevant range (0.01–10.0 mg/kg) with precise co-elution at 8.15 minutes [1]. This application is critical for ensuring therapeutic levels and preventing toxicity in patients receiving ritonavir-boosted antiretroviral regimens.

Bioanalytical Method Validation for Antiviral Combination Assays

The simultaneous quantification method using ritonavir-13C3 as an internal standard has been validated for a panel of six antiviral drugs, demonstrating robustness across hyperlipidemic and hyperglycemic serum matrices [1]. This scenario supports regulatory bioanalysis for clinical trials of repurposed antivirals and fixed-dose combinations.

Pharmacokinetic and ADME Studies of Ritonavir and Its Metabolites

Ritonavir-13C3 enables precise tracking of absorption, distribution, metabolism, and excretion (ADME) in preclinical and clinical studies. Its stable isotope labeling avoids interference with metabolic profiling, and its co-elution with the parent drug corrects for matrix effects, improving the accuracy of pharmacokinetic parameter estimation .

Quality Control and Batch Release Testing of Ritonavir Formulations

As a reference standard, ritonavir-13C3 is used in UPLC and HPLC methods for quantifying active pharmaceutical ingredient content and detecting degradation products in finished dosage forms [2]. Its isotopic purity (≥98%) ensures that it does not contribute to impurity signals, meeting ICH Q2(R1) validation requirements for accuracy and precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritonavir-13C3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.